2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid

Description

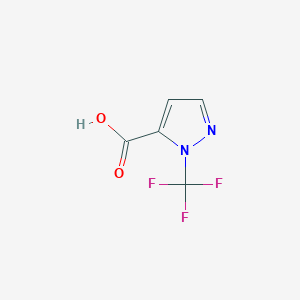

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the pyrazole ring. The presence of the electron-withdrawing -CF₃ group enhances the compound’s acidity and influences its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features are critical for modulating biological activity, particularly in enzyme inhibition and ligand-receptor interactions.

Properties

IUPAC Name |

2-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-3(4(11)12)1-2-9-10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDUQRFWVVQTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090733-07-4 | |

| Record name | 1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine and Fluorinated Precursors

One common approach is the reaction of hydrazine derivatives with fluorinated β-ketoesters or β-diketones containing trifluoromethyl groups. This method leads to pyrazole ring closure with the trifluoromethyl substituent installed at the 2-position.

- For example, fluorine-containing functional groups were introduced onto the pyrazole ring by reacting pyridazinone derivatives with hydrazine derivatives, yielding fluorinated pyrazole carboxylates.

- The Schotten-Baumann method was used to convert acid chlorides to esters, which were then hydrolyzed to the corresponding carboxylic acids.

Use of 2,2,2-Trifluorodiazoethane and Related Diazo Compounds

Trifluoromethyl-substituted pyrazoles can be synthesized via cycloaddition reactions involving 2,2,2-trifluorodiazoethane (CF3CHN2), which acts as a trifluoromethyl source.

- This method requires strict safety precautions due to the explosive nature of trifluorodiazoethane but allows direct incorporation of the trifluoromethyl group into the pyrazole ring.

- Subsequent functionalization steps introduce the carboxylic acid group at the 3-position, often via hydrolysis or oxidation of nitrile or ester intermediates.

Novel Intermediates and Catalytic Processes

Recent patents describe the preparation of trifluoromethyl pyrazoles via novel intermediates such as N,N-dimethylamine-substituted acrylic aldehydes, which undergo cyclization and crystallization steps to yield pyrazole derivatives with high purity and yield.

- These processes involve careful control of reaction temperature (0–20 °C), solvent removal under vacuum, and crystallization from hot water to isolate the product.

- Reported yields exceed 90%, with purity over 99% as confirmed by HPLC, NMR, and mass spectrometry analyses.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Schotten-Baumann method is effective for preparing esters of pyrazole-3-carboxylic acid derivatives, which can be converted to acids by acidic hydrolysis.

- The use of trifluorodiazoethane allows for selective trifluoromethylation but requires stringent safety controls due to its explosive nature.

- Industrially relevant methods emphasize high yield and purity, employing crystallization and vacuum distillation steps to isolate this compound with minimal impurities.

- Spectroscopic analyses including IR, NMR, and elemental analysis confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

Industry: It is utilized in the synthesis of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-trifluoromethyl-2H-pyrazole-3-carboxylic acid, we compare it with two analogous compounds: 3-fluoropyrazine-2-carboxylic acid () and 4-benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid ().

Reactivity and Functional Group Influence

Acidity and Electronic Effects: The -CF₃ group in this compound increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. In contrast, the fluorine atom in 3-fluoropyrazine-2-carboxylic acid () moderately enhances acidity but lacks the strong electron-withdrawing effect of -CF₃. The pyridine ring in 4-benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid () introduces steric hindrance and reduces nucleophilicity at adjacent nitrogen atoms, complicating further cyclization reactions .

Synthetic Challenges: The synthesis of 3-fluoropyrazine-2-carboxylic acid achieved a 60% yield via ester hydrolysis under mild conditions . For 4-benzoyl-5-phenyl derivatives (), reactions with 2-hydrazinopyridine failed to form pyridazine systems due to the low nucleophilicity of the nitrogen atom adjacent to the pyridine ring, highlighting the importance of substituent positioning in directing reactivity .

Biological and Industrial Relevance :

- Fluorinated pyrazoles (e.g., 2-trifluoromethyl derivatives) are prioritized in drug design for their metabolic stability and bioavailability.

- Pyrazine-based acids (e.g., 3-fluoropyrazine-2-carboxylic acid) are less common in pharmaceuticals but serve as intermediates in specialty chemicals.

Biological Activity

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

The primary mechanism involves the interaction with specific molecular targets, notably G protein-coupled receptors (GPCRs) such as TGR5 (Takeda G-protein-coupled receptor 5). Activation of TGR5 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various metabolic processes including glucose metabolism and energy homeostasis.

Biochemical Pathways

- TGR5 Activation : The binding of this compound to TGR5 induces the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose regulation.

- Metabolic Effects : In animal models, this compound has demonstrated the ability to significantly reduce blood glucose levels, indicating its potential as a therapeutic agent for diabetes management.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antifungal Activity : Studies have shown that derivatives of this compound possess antifungal properties, making it a candidate for agricultural applications .

- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity, suggesting potential uses in treating bacterial infections.

- Anti-inflammatory Effects : Like other pyrazole derivatives, it may exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Antidiabetic Effects

In a study involving C57 BL/6 mice, administration of this compound resulted in significant reductions in blood glucose levels over time. The dosage was critical; higher doses correlated with more pronounced effects on glucose metabolism.

Case Study 2: Antifungal Activity Assessment

A series of experiments assessed the antifungal efficacy against various strains. The compound demonstrated effective inhibition at concentrations as low as 50 ppm against pathogens such as Botrytis cinerea and Rhizoctonia solani .

Data Tables

Q & A

Q. What synthetic routes are recommended for 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from ester precursors (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate). Key optimization parameters include:

- Solvent Selection : N,N-Dimethylacetamide improves solubility and reaction efficiency .

- Catalyst/Base : Potassium carbonate (K₂CO₃) enhances cyclization and deprotection steps .

- Temperature : Maintaining 80°C prevents side reactions and ensures complete conversion .

- Purification : Silica gel chromatography achieves >90% purity, critical for downstream applications .

Q. Table 1. Key Reaction Parameters

Q. Which analytical methods are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- ¹H NMR : Identifies proton environments (e.g., δ 13.99 ppm for the carboxylic acid proton in analogous compounds) .

- LC-MS : Confirms molecular weight (e.g., [M+1] ion at m/z 311.1 for related derivatives) .

- HPLC : Validates purity (>97% achieved for structurally similar compounds) .

- Comparative Analysis : Align experimental NMR data with computational predictions to resolve tautomeric ambiguities .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Incompatibilities : Avoid strong acids/bases and oxidizers to prevent hazardous reactions .

- PPE : Wear nitrile gloves (tested per EN374 standards) and safety goggles with side shields .

- Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis .

- Storage : Keep in a cool, dry environment (<25°C) away from incompatible substances .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of intermediates in the synthesis pathway?

Methodological Answer:

- DFT Calculations : Model transition states to explain regioselectivity in cyclization steps (e.g., trifluoromethyl groups stabilize electron-deficient intermediates) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize solvent choice .

- QSPR Models : Predict physicochemical properties (e.g., pKa, logP) to guide experimental design .

Q. Table 2. Computational Approaches

| Technique | Application Example | Outcome | Reference |

|---|---|---|---|

| DFT | Transition state analysis | Explains regioselectivity | |

| QSPR | pKa prediction | Validates protonation sites |

Q. What strategies resolve contradictions between theoretical and experimental data (e.g., tautomerism, reaction yields)?

Methodological Answer:

- Tautomerism Analysis : Compare experimental ¹H NMR shifts (e.g., δ 11.88 ppm for NH protons) with computed chemical shifts for different tautomeric forms .

- Kinetic Studies : Vary reaction time/temperature to identify rate-limiting steps causing yield discrepancies .

- Cross-Validation : Use orthogonal techniques (e.g., IR spectroscopy, X-ray crystallography) to confirm structural assignments .

Q. How can regioselectivity be controlled during functionalization of the pyrazole ring?

Methodological Answer:

- Electron-Directing Groups : The trifluoromethyl group at the 2-position directs electrophilic substitution to the 4- or 5-positions via inductive effects .

- Protection/Deprotection : Use tert-butyl groups to block reactive sites temporarily, enabling selective carboxylation .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in multi-step syntheses .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Process Optimization : Use flow chemistry to control exothermic reactions and improve reproducibility .

- In-Line Monitoring : Implement HPLC or PAT (Process Analytical Technology) to track intermediates in real time .

- Crystallization Studies : Optimize solvent-antisolvent pairs to maximize yield and minimize impurities during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.